molecular formula C25H31N5O4 B3012659 N1-(3-acetamidophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide CAS No. 922068-09-5

N1-(3-acetamidophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide

Cat. No.: B3012659
CAS No.: 922068-09-5
M. Wt: 465.554
InChI Key: NOVRTCJROSNJRG-UHFFFAOYSA-N
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Description

N1-(3-acetamidophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an acetamidophenyl group, a methylindolinyl group, and a morpholinoethyl group, all connected through an oxalamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-acetamidophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Acetamidophenyl Intermediate: This step involves the acylation of aniline with acetic anhydride to form 3-acetamidophenyl.

    Synthesis of the Methylindolinyl Intermediate: The indole ring is synthesized through Fischer indole synthesis, followed by methylation to obtain the 1-methylindolin-5-yl group.

    Formation of the Morpholinoethyl Intermediate: This involves the reaction of ethylene oxide with morpholine to form the morpholinoethyl group.

    Coupling Reaction: The final step involves the coupling of the three intermediates through an oxalamide linkage, typically using oxalyl chloride as the coupling reagent under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N1-(3-acetamidophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamidophenyl and morpholinoethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine or alcohol derivatives.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N1-(3-acetamidophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(3-acetamidophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biochemical pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various cellular processes.

Comparison with Similar Compounds

N1-(3-acetamidophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide can be compared with other similar compounds, such as:

    N1-(3-acetamidophenyl)-N2-(2-(1-methylindolin-5-yl)-2-piperidinoethyl)oxalamide: Similar structure but with a piperidinoethyl group instead of a morpholinoethyl group.

    N1-(3-acetamidophenyl)-N2-(2-(1-methylindolin-5-yl)-2-pyrrolidinoethyl)oxalamide: Contains a pyrrolidinoethyl group instead of a morpholinoethyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

N'-(3-acetamidophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N5O4/c1-17(31)27-20-4-3-5-21(15-20)28-25(33)24(32)26-16-23(30-10-12-34-13-11-30)18-6-7-22-19(14-18)8-9-29(22)2/h3-7,14-15,23H,8-13,16H2,1-2H3,(H,26,32)(H,27,31)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVRTCJROSNJRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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